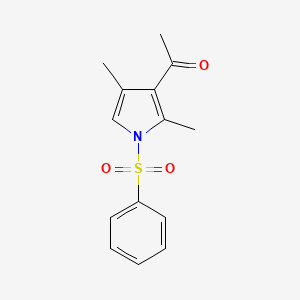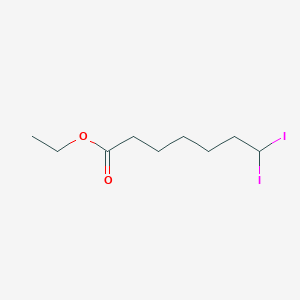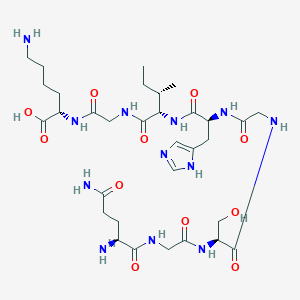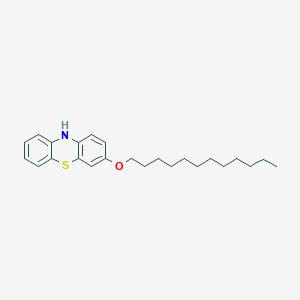![molecular formula C14H23N3O2 B14228394 4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine CAS No. 825619-49-6](/img/structure/B14228394.png)
4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine is an organic compound with a complex structure that includes a methoxy group, a piperidine ring, and a benzene diamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a methoxy group is introduced to the benzene ring, followed by the attachment of the piperidine moiety through a series of condensation reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as methyl iodide, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme interactions and receptor binding.
Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperidine groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction cascades or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline
- 5-Methoxy-1-(1-methylpiperidin-4-yl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Uniqueness
4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
825619-49-6 |
|---|---|
Formule moléculaire |
C14H23N3O2 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
4-methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine |
InChI |
InChI=1S/C14H23N3O2/c1-17-5-3-10(4-6-17)9-19-14-8-12(16)11(15)7-13(14)18-2/h7-8,10H,3-6,9,15-16H2,1-2H3 |
Clé InChI |
LBTKUEFRPZUBMK-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)COC2=C(C=C(C(=C2)N)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine](/img/structure/B14228323.png)

![2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide](/img/structure/B14228338.png)
![[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol](/img/structure/B14228344.png)




![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)
![2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14228387.png)
![1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-](/img/structure/B14228389.png)
![9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene]](/img/structure/B14228398.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)

